Superior NK1 Receptor Binding Affinity vs. Aprepitant, Netupitant, and Rolapitant
Casopitant mesylate demonstrates the highest reported binding affinity among clinically evaluated NK1 antagonists. In human NK1 receptor assays, casopitant exhibits a pKi of approximately 10.2, corresponding to a Ki of 0.063 nM [1]. This affinity is approximately 48-fold higher than aprepitant (Ki = 3 nM), 15-fold higher than netupitant (Ki = 0.95 nM), and 10-fold higher than rolapitant (Ki = 0.66 nM) . In PET imaging studies, a 30 mg oral dose of casopitant achieved ~100% NK1 receptor occupancy in the human frontal cortex at 24 hours post-administration [2].
| Evidence Dimension | NK1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | ~0.063 nM (pKi ~10.2) |
| Comparator Or Baseline | Aprepitant: 3.0 nM; Netupitant: 0.95 nM; Rolapitant: 0.66 nM |
| Quantified Difference | 48-fold higher affinity vs. aprepitant; 15-fold vs. netupitant; 10-fold vs. rolapitant |
| Conditions | Human NK1 receptor expressed in CHO cells (casopitant, netupitant, rolapitant); human recombinant NK1 receptor (aprepitant) |
Why This Matters
Higher binding affinity enables lower therapeutic doses and may translate to prolonged receptor occupancy, a critical consideration for in vivo pharmacology studies.
- [1] IUPHAR/BPS Guide to Pharmacology. Casopitant ligand activity data: pKi = 10.2 (human NK1 receptor). Accessed 2026. View Source
- [2] Zamuner S, Rabiner EA, Fernandes SA, et al. A pharmacokinetic [11C]GR205171 PET study of the NK1 receptor occupancy of casopitant and vestipitant in humans. J Psychopharmacol. 2012;26(8):A14. View Source
